molecular formula C14H11ClN2O3 B2443364 (2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid CAS No. 1562449-91-5

(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid

Cat. No.: B2443364
CAS No.: 1562449-91-5
M. Wt: 290.7
InChI Key: NARMAUOFRPMYTI-GFCCVEGCSA-N
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Description

(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid is a compound that features a chloropyridine moiety and a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid typically involves the coupling of 6-chloropyridine-2-carboxylic acid with 2-phenylglycine. This reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve more robust and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The chloropyridine ring can be reduced to form different derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylacetic acid moiety typically yields benzoic acid derivatives, while substitution reactions on the chloropyridine ring can yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog that lacks the phenylacetic acid moiety.

    2-Phenylacetic acid: Lacks the chloropyridine moiety but shares the phenylacetic acid backbone.

    6-Chloronicotinic acid: Similar to 6-chloropyridine-2-carboxylic acid but with a different substitution pattern on the pyridine ring.

Uniqueness

(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid is unique due to the combination of the chloropyridine and phenylacetic acid moieties. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-[(6-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-8-4-7-10(16-11)13(18)17-12(14(19)20)9-5-2-1-3-6-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARMAUOFRPMYTI-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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